molecular formula C12H18O B074731 Benzene, (hexyloxy)- CAS No. 1132-66-7

Benzene, (hexyloxy)-

Cat. No.: B074731
CAS No.: 1132-66-7
M. Wt: 178.27 g/mol
InChI Key: KNRQFACTBMDELK-UHFFFAOYSA-N
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Description

Benzene, (hexyloxy)-, also known as hexyl phenyl ether or n-hexyl phenyl ether, is an organic compound with the molecular formula C12H18O. It is a derivative of benzene where a hexyloxy group (C6H13O) is attached to the benzene ring. This compound is known for its applications in various fields, including organic synthesis and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzene, (hexyloxy)- can be synthesized through the Williamson ether synthesis, which involves the reaction of phenol with hexyl bromide in the presence of a strong base such as sodium hydroxide. The reaction proceeds as follows:

C6H5OH+C6H13BrC6H5OC6H13+NaBr+H2OC_6H_5OH + C_6H_{13}Br \rightarrow C_6H_5OC_6H_{13} + NaBr + H_2O C6​H5​OH+C6​H13​Br→C6​H5​OC6​H13​+NaBr+H2​O

This method is commonly used in laboratory settings due to its simplicity and efficiency .

Industrial Production Methods: In industrial settings, the production of benzene, (hexyloxy)- may involve the use of catalytic processes to enhance yield and efficiency. One such method includes the use of phase-transfer catalysts to facilitate the reaction between phenol and hexyl halides under milder conditions .

Mechanism of Action

The mechanism of action of benzene, (hexyloxy)- primarily involves its ability to participate in various chemical reactions due to the presence of the hexyloxy group and the aromatic benzene ring. The hexyloxy group can undergo oxidation, while the benzene ring can participate in electrophilic aromatic substitution reactions. These reactions enable the compound to interact with different molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Benzene, (hexyloxy)- is unique due to the longer alkyl chain (hexyl group) attached to the benzene ring, which imparts different physical and chemical properties compared to its shorter-chain analogs. This longer chain can influence the compound’s solubility, boiling point, and reactivity, making it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

hexoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-2-3-4-8-11-13-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRQFACTBMDELK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80333762
Record name Benzene, (hexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1132-66-7
Record name Benzene, (hexyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80333762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a three-neck flask flushed with argon and fitted with a magnetic stir bar was added 30 ml of dry THF, 1.379 gm (6.9 mmol) of p-benzyloxyphenol (the compound of Formula IV), 0.8 gm (6.0 mmol) of (2S,3S)-3-prophloxiranethanol (the compound of Formula V), and 1.98 gm (7.59 mmol) of triphenylphosophine. The resulting solution was heated to reflux and 1.2 ml (2.32 gm, 7.59 mmol) of diethyl azodicarboxylate was added over a period of 7 hr. After the addition was complete the reaction mixture was allowed to cool to room temperature and stir for an additional two days under argon. The solvent was then removed, and the residue purified by flash chromatography on silica gel using 85.15 hexanes/ethyl acetate as eluent. In this manner 1.6 gm (78%) of 4-benzyloxy-1-[2S,3S)-epoxy]-hexyloxybenzene (the compound of Formula VI) was obtained.
Name
diethyl azodicarboxylate
Quantity
1.2 mL
Type
reactant
Reaction Step One
Quantity
1.379 g
Type
reactant
Reaction Step Two
[Compound]
Name
Formula IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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